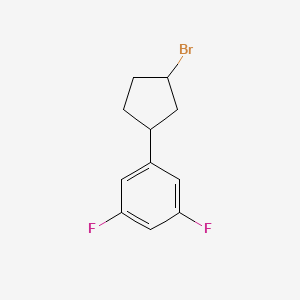
1-(3-Bromocyclopentyl)-3,5-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Bromocyclopentyl)-3,5-difluorobenzene” is a chemical compound that contains a benzene ring with two fluorine atoms and a bromocyclopentyl group attached to it . The presence of these functional groups may influence the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring, which is a six-carbon ring with alternating double bonds, substituted with two fluorine atoms and a bromocyclopentyl group . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the halogens (bromine and fluorine) and the cyclopentyl group. Halogens are often involved in substitution reactions, where they are replaced by another atom or group of atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the halogens might increase the compound’s density and boiling point compared to benzene .Wissenschaftliche Forschungsanwendungen
Synthesis of Organic Compounds
Research indicates that brominated and fluorinated benzene derivatives are crucial intermediates in organic synthesis. For instance, Diemer, Leroux, and Colobert (2011) detailed efficient methods for accessing synthetically valuable 1,2-dibromobenzenes, which are precursors in various organic transformations (Diemer, Leroux, & Colobert, 2011). These compounds are involved in reactions based on the intermediate formation of benzynes, highlighting the importance of bromo- and difluorobenzene derivatives in synthesizing complex organic molecules.
Photodissociation Studies
Bromofluorobenzenes, like 1-(3-Bromocyclopentyl)-3,5-difluorobenzene, are subjects of photodissociation studies. Borg (2007) investigated the C-Br photo-fragmentation of bromo-3,5-difluorobenzene using ab initio methods, finding a specific reaction coordinate that is crucial for understanding the photodissociation process (Borg, 2007). This research provides insights into the behavior of brominated and fluorinated compounds under light, which is essential for applications in photochemistry and materials science.
Metal Ion Complex Formation
The coordination chemistry of fluorocarbons, including fluorinated benzene derivatives, involves the formation of complexes with metal ions. Plenio, Hermann, and Diodone (1997) explored this area by synthesizing difluoro-m-cyclophane-based fluorocryptands and studying their complexes with Group I and II metal ions (Plenio, Hermann, & Diodone, 1997). Such studies are fundamental for developing new materials with specific electronic and optical properties.
Electrophilic Fluorination
The electrophilic fluorination of aromatic compounds, including halobenzenes, is a critical reaction in organic chemistry. Horio et al. (1996) discussed side reactions during the fluorination of halobenzenes, revealing the complex reaction pathways and the formation of various halogenated and fluorinated compounds (Horio et al., 1996). Understanding these reactions is vital for optimizing the synthesis of fluorinated molecules for pharmaceuticals and agrochemicals.
Development of New Materials
Brominated and fluorinated benzene derivatives are used in the development of new materials with unique properties. For example, the synthesis of monospiro- and dispirocyclotriphosphazenes containing 4-bromobenzyl pendant arms was explored by Kuzey et al. (2020), demonstrating the potential of these compounds in creating materials with biological activity (Kuzey et al., 2020). This research area is crucial for the design of novel biomaterials and pharmaceuticals.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-bromocyclopentyl)-3,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2/c12-9-2-1-7(3-9)8-4-10(13)6-11(14)5-8/h4-7,9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBIEFFMTXLZDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC(=CC(=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2849800.png)
![2-[1-(2,4-Dimethylphenyl)-4-(4-nitrophenyl)imidazol-2-yl]sulfanyl-1-phenylethanone](/img/structure/B2849801.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2849802.png)

![N-butyl-3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2849804.png)
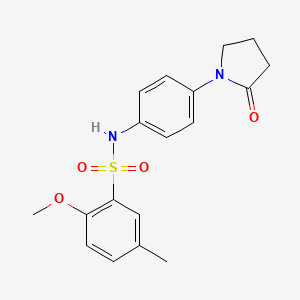
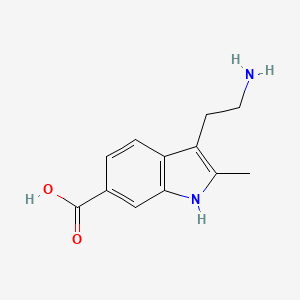
![1-((4-cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2849807.png)
![1-Fluoro-3-[1-(4-methoxyphenyl)cyclohexyl]benzene](/img/structure/B2849809.png)
![4-benzoyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2849810.png)
![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2849811.png)
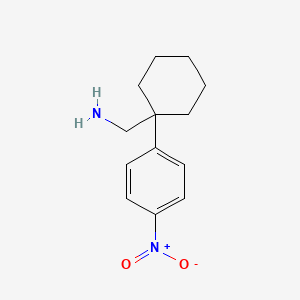
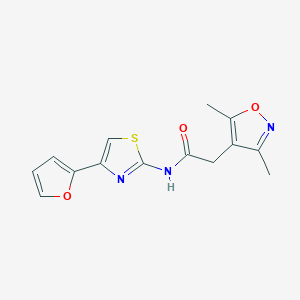
![4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2849819.png)
